- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones, Tetrahedron Letters, 2011, 52(50), 6758-6762
Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)
942-01-8 structure
Product Name:2,3,4,9-tetrahydro-1H-carbazole
Numéro CAS:942-01-8
Le MF:C12H13N
Mégawatts:171.238322973251
MDL:MFCD00004959
CID:40369
PubChem ID:13664
Update Time:2024-10-25
2,3,4,9-tetrahydro-1H-carbazole Propriétés chimiques et physiques
Nom et identifiant
-
- 2,3,4,9-Tetrahydro-1H-carbazole
- 1,2,3,4-Tetyahydrocarbazole
- 1,2,3,4-Tetrahydrocarbazole
- Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
- 1,2,3,4-Tetrahydro-9H-carbazole
- 1H-Indole, 2,3-(1,4-butanediyl)-
- 2,3-Tetramethylene-1H-indole
- 2,3-Tetramethyleneindole
- 5,6,7,8-Tetrahydro-9H-carbazole
- NSC 17329
- Tetrahydrocarbazole
- 5,6,7,8-Tetrahydrocarbazole
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- Carbazole, 1,2,3,4-tetrahydro-
- CARBAZOLE, 5,6,7,8-TETRAHYDRO-
- 8ZLK0TSX93
- XKLNOVWDVMWTOB-UHFFFAOYSA-N
- 5,6,7,8,9-pentahydro-4aH-carbazole
- tetrahydocarbazole
- PubChem9948
- 1,2,3,4,-TETRAHYDROCARBAZOLE
- 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
- Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
- NCGC00186306-01
- DTXSID00240969
- BAA77586
- MFCD00004959
- SR-01000424125-1
- 1234-THC
- W-100206
- STK394140
- 2,3Tetramethyleneindole
- Q27271250
- ALBB-017903
- EU-0070508
- T1006
- UNII-8ZLK0TSX93
- EINECS 213-385-7
- EN300-82532
- F1918-0039
- NSC-17329
- 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
- DTXCID80163460
- 1.2.3.4-Tetrahydrocarbazole
- 1HCarbazole, 2,3,4,9tetrahydro (9CI)
- 2,3,4,9Tetrahydro1Hcarbazole
- 5-20-07-00468 (Beilstein Handbook Reference)
- NS00040254
- F0832-0099
- SY033427
- CARBAZOLE,1,2,3,4-TETRAHYDRO
- 5,7,8-Tetrahydrocarbazole
- NSC17329
- 5,6,7,8Tetrahydrocarbazole
- 1H-Carbazole,3,4,9-tetrahydro-
- AKOS000271191
- BRN 0133771
- SCHEMBL104598
- Carbazole, 5,6,7,8tetrahydro
- 1,2,3,4-Tetrahydrocarbazole, 99%
- AB-337/25021010
- CHEMBL1911317
- Carbazole,2,3,4-tetrahydro-
- 942-01-8
- 1H-Indole,3-(1,4-butanediyl)-
- 2,3,4,9-Tetrahydro-1H-carbazole #
- WLN: T B656 HM&&TJ
- Carbazole, 1,2,3,4tetrahydro
- 1,3,4-Tetrahydrocarbazole
- SR-01000424125
- CS-W004910
- Carbazole,6,7,8-tetrahydro-
- HMS1651H10
- Carbazole, 1,2,3,4tetrahydro (8CI)
- 2,3Tetramethylene1Hindole
- AC-11745
- 1HCarbazole, 2,3,4,9tetrahydro
- DB-057479
- 1HIndole, 2,3(1,4butanediyl)
- 2,3,4,9-tetrahydro-1H-carbazole
-
- MDL: MFCD00004959
- Piscine à noyau: 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
- La clé Inchi: XKLNOVWDVMWTOB-UHFFFAOYSA-N
- Sourire: C1C=C2NC3CCCCC=3C2=CC=1
- BRN: 0133771
Propriétés calculées
- Qualité précise: 171.10500
- Masse isotopique unique: 171.104799
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 190
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 3.3
- Surface topologique des pôles: 15.8
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.1459 (rough estimate)
- Point de fusion: 117.0 to 121.0 deg-C
- Point d'ébullition: 186°C/10mmHg(lit.)
- Point d'éclair: 325-330°C
- Indice de réfraction: 1.6544 (estimate)
- Coefficient de répartition de l'eau: Insoluble in water. Solubility in methanol (almost transparency).
- Le PSA: 15.79000
- Le LogP: 3.04670
- Solubilité: Pas encore déterminé
- Pression de vapeur: 0.0±0.7 mmHg at 25°C
2,3,4,9-tetrahydro-1H-carbazole Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H303-H315-H319
- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:2
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S37/39
- RTECS:FE6300000
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Stockage à 4 ° C..., - 4 ° C stockage... Mieux
2,3,4,9-tetrahydro-1H-carbazole Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
2,3,4,9-tetrahydro-1H-carbazole PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1006-100G |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | >99.0%(GC) | 100g |
¥990.00 | 2024-04-15 | |
| Apollo Scientific | OR11239-5g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 5g |
£15.00 | 2025-03-21 | |
| Apollo Scientific | OR11239-25g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 25g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR11239-100g |
1,2,3,4-Tetrahydrocarbazole |
942-01-8 | 98+% | 100g |
£48.00 | 2025-02-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-5g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 98% | 5g |
¥23.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-25g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 98% | 25g |
¥60.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-500g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 500g |
¥1776.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62360-100g |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 100g |
¥496.0 | 2021-09-07 | ||
| TRC | B416220-250mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B416220-500mg |
2,3,4,9-Tetrahydro-1H-carbazole |
942-01-8 | 500mg |
$ 65.00 | 2022-06-07 |
2,3,4,9-tetrahydro-1H-carbazole Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Acetic acid
Référence
- Applications of microwave accelerated organic chemistry, Research on Chemical Intermediates, 1994, 20(1), 61-77
Méthode de production 3
Conditions de réaction
1.1 140 h, 2.5 MPa
Référence
- Microwave green organic chemistry: aiming for a desktop plant, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402
Méthode de production 4
Conditions de réaction
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ; 22 h, 150 °C
Référence
- Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides, Chemistry - A European Journal, 2014, 20(7), 1818-1824
Méthode de production 5
Méthode de production 6
Conditions de réaction
1.1 Catalysts: p-Toluenesulfonic acid monohydrate , (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ; 30 h, 150 °C
Référence
- Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts, Chimia, 2014, 68(4), 231-234
Méthode de production 7
Conditions de réaction
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ; 5 min, 100 °C
Référence
- A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis, Tetrahedron Letters, 2011, 52(34), 4417-4420
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide , Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ; 10 h, 100 °C
Référence
- Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene), Applied Organometallic Chemistry, 2011, 25(7), 502-507
Méthode de production 9
Conditions de réaction
1.1 120 °C
Référence
- The First Method for Protection-Deprotection of the Indole 2,3-π Bond, Organic Letters, 2003, 5(11), 1999-2001
Méthode de production 10
Méthode de production 11
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; rt → reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
1.2 Solvents: Methanol ; 0.5 - 1 h, reflux; 1 h, reflux
Référence
- Environmentally friendly method for preparing high-purity tetrahydrocarbazole, China, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process, Journal of the American Chemical Society, 2009, 131(11), 4031-4041
Méthode de production 14
Conditions de réaction
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ; 0.83 h
Référence
- KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiation, Synthetic Communications, 2006, 36(18), 2727-2735
Méthode de production 15
Conditions de réaction
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 10 h, 120 °C
Référence
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols, Advanced Synthesis & Catalysis, 2014, 356(1), 189-198
Méthode de production 16
Conditions de réaction
1.1 Catalysts: Acetic acid , Trifluoroacetic acid Solvents: Ethanol ; 14 min, 50 °C
Référence
- Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation, Organic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481
Méthode de production 17
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 18 h, rt
Référence
- 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement, Organic & Biomolecular Chemistry, 2006, 4(2), 302-313
Méthode de production 18
Méthode de production 19
Conditions de réaction
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Référence
- Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives, Eurasian Chemical Communications, 2019, 1(1), 93-101
Méthode de production 20
Conditions de réaction
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ; 1 h, reflux
Référence
- Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives, Iranian Chemical Communication, 2019, 7(1), 93-101
2,3,4,9-tetrahydro-1H-carbazole Raw materials
- 2,3,4,4a,9,9a-Hexahydro-1H-carbazole
- cyclohexane-1,2-dione
- 1H-Carbazole, 9-(1,1-dimethylethyl)-2,3,4,9-tetrahydro-
- 1H-Carbazole, 2,3,4,4a,9,9a-hexahydro-, (4aR,9aR)-rel-
- Phenylhydrazine Hydrochloride (1:1)
- Cyclohexanone phenylhydrazone
- 4-Methyl-1-(1,2,3,4-tetrahydro-4aH-carbazol-4a-yl)-1,2,4-triazolidine-3,5-dione
2,3,4,9-tetrahydro-1H-carbazole Preparation Products
2,3,4,9-tetrahydro-1H-carbazole Fournisseurs
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
(CAS:942-01-8)1,2,3,4-四氢咔唑
Numéro de commande:LE5870478;LE1739
État des stocks:in Stock
Quantité:25KG,200KG,1000KG
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 20 June 2025 12:45
Prix ($):discuss personally
Courriel:18501500038@163.com
Amadis Chemical Company Limited
Membre gold
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
Numéro de commande:A844868
État des stocks:in Stock
Quantité:500g/1kg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:04
Prix ($):219.0/436.0
Courriel:sales@amadischem.com
2,3,4,9-tetrahydro-1H-carbazole Littérature connexe
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
942-01-8 (2,3,4,9-tetrahydro-1H-carbazole) Produits connexes
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Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:942-01-8)1,2,3,4-四氢咔唑
Pureté:99%/99%
Quantité:25KG,200KG,1000KG/25KG,200KG,1000KG
Prix ($):Enquête/Enquête
Amadis Chemical Company Limited
(CAS:942-01-8)2,3,4,9-tetrahydro-1H-carbazole
Pureté:99%/99%
Quantité:500g/1kg
Prix ($):219.0/436.0